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Compound of Interest

Compound Name: 1-Azidoadamantane

Cat. No.: B1269512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-azidoadamantane, a key building block in medicinal chemistry and materials science. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, and provides established experimental protocols for its

synthesis and analysis.

Spectroscopic Data
The unique cage-like structure of the adamantane core and the presence of the azido

functional group give 1-azidoadamantane a distinct spectroscopic signature. The following

tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-azidoadamantane. The

high symmetry of the adamantane cage simplifies the spectra, yet the substitution with the

azide group introduces characteristic shifts. The data presented here is for samples dissolved

in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for 1-Azidoadamantane in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.15 Broad Singlet 3H
Methanetriyl protons

(γ-CH)

~1.88 Broad Singlet 6H
Methylene protons (β-

CH₂)

~1.65 Broad Singlet 6H
Methylene protons (δ-

CH₂)

Note: The broadness of the signals is characteristic of the rigid adamantane system and the

quadrupolar relaxation effects of the nitrogen atoms in the azide group.

Table 2: ¹³C NMR Spectroscopic Data for 1-Azidoadamantane in CDCl₃

Chemical Shift (δ) ppm Assignment

~63.0 C1 (Carbon attached to N₃)

~42.0 C3, C5, C7 (γ-CH)

~35.5 C2, C8, C9 (β-CH₂)

~30.0 C4, C6, C10 (δ-CH₂)

Infrared (IR) Spectroscopy
The IR spectrum of 1-azidoadamantane is characterized by a strong, sharp absorption band

corresponding to the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Bands for 1-Azidoadamantane
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Wavenumber (cm⁻¹) Intensity Assignment

~2900 Strong
C-H stretching (adamantane

cage)

~2850 Strong
C-H stretching (adamantane

cage)

~2100 Strong, Sharp
N=N=N asymmetric stretch

(azide)

~1450 Medium
CH₂ scissoring (adamantane

cage)

~1350 Medium
C-H bending (adamantane

cage)

Mass Spectrometry (MS)
The mass spectrum of 1-azidoadamantane provides information about its molecular weight

and fragmentation pattern. The adamantane cage is known to be a stable carbocation upon

ionization.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Azidoadamantane

m/z Predicted Fragment Relative Abundance

177 [C₁₀H₁₅N₃]⁺ (Molecular Ion) Moderate

135 [C₁₀H₁₅]⁺ (Loss of N₂) High

93 [C₇H₉]⁺ Moderate

79 [C₆H₇]⁺ Moderate

41 [C₃H₅]⁺ Low

Note: The fragmentation is expected to be dominated by the loss of a neutral nitrogen molecule

(N₂) to form the stable 1-adamantyl cation.
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Experimental Protocols
Detailed methodologies for the synthesis of 1-azidoadamantane and its spectroscopic

characterization are provided below.

Synthesis of 1-Azidoadamantane from 1-
Bromoadamantane
This procedure is adapted from the nucleophilic substitution reaction of 1-bromoadamantane

with sodium azide in dimethyl sulfoxide (DMSO).

Materials:

1-Bromoadamantane

Sodium azide (NaN₃)

Dimethyl sulfoxide (DMSO)

Diethyl ether

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromoadamantane in

DMSO.

Add an excess of sodium azide to the solution.

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into a

separatory funnel containing deionized water.
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Extract the aqueous phase with diethyl ether multiple times.

Combine the organic layers and wash with deionized water to remove any residual DMSO.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-
azidoadamantane.

The product can be further purified by recrystallization or sublimation.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Prepare the sample by dissolving approximately 10-20 mg of 1-azidoadamantane in about

0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or

higher for proton and 75 MHz or higher for carbon.

Use the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) as

an internal reference.

IR Spectroscopy:

Prepare a KBr pellet by grinding a small amount of 1-azidoadamantane with dry potassium

bromide.

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film

on a salt plate.

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:
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Introduce the sample into the mass spectrometer via a suitable ionization method, such as

electron ionization (EI) or electrospray ionization (ESI).

Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion

and key fragments.

Visualizations
The following diagrams illustrate the synthesis pathway and the logical workflow for

spectroscopic analysis.
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Caption: Synthesis of 1-Azidoadamantane from 1-Bromoadamantane.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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